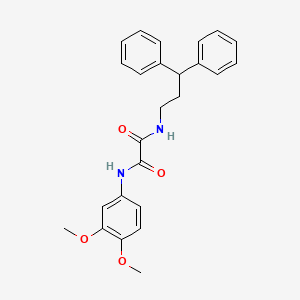
N-(3,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide (DDPE) is a small molecule that has been studied extensively for its potential applications in the pharmaceutical and biotechnological industries. It has been used as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine in the nervous system. DDPE has also been studied for its ability to inhibit the enzyme phosphatidic acid phosphatase (PAP), which plays a role in the regulation of cell growth and differentiation.
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide is still not fully understood. However, it is believed that it binds to the active site of the AChE enzyme and inhibits its activity. It is also believed to act as an inhibitor of the PAP enzyme by binding to its active site and blocking its activity.
Biochemical and Physiological Effects
N-(3,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that N-(3,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide can inhibit the activity of the AChE enzyme and the PAP enzyme. It has also been shown to inhibit the expression of certain genes involved in cell growth and differentiation. In vivo studies have demonstrated that N-(3,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide can reduce inflammation and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using N-(3,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide in lab experiments is that it is relatively inexpensive to synthesize and is easily available. Additionally, it has been shown to have a wide range of biochemical and physiological effects. The main limitation of using N-(3,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide in lab experiments is that its mechanism of action is still not fully understood.
Direcciones Futuras
Future research could focus on further elucidating the mechanism of action of N-(3,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide, as well as its effects on other enzymes and proteins. Additionally, further studies could be conducted to investigate the potential therapeutic applications of N-(3,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide, such as its ability to reduce inflammation and improve cognitive function. Finally, further research could also focus on developing new synthetic methods for producing N-(3,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide in order to make it more widely available.
Métodos De Síntesis
N-(3,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide is synthesized using a three-step reaction. The first step involves the reaction of 3,4-dimethoxyphenylboronic acid with 3,3-diphenylpropyl bromide in the presence of a base. This reaction forms a tertiary amine, which is then reacted with ethylene diamine in the presence of a catalyst to form N-(3,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide. The product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
N-(3,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide has been studied extensively for its potential applications in the pharmaceutical and biotechnological industries. It has been used as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine in the nervous system. N-(3,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide has also been studied for its ability to inhibit the enzyme phosphatidic acid phosphatase (PAP), which plays a role in the regulation of cell growth and differentiation.
Propiedades
IUPAC Name |
N'-(3,4-dimethoxyphenyl)-N-(3,3-diphenylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4/c1-30-22-14-13-20(17-23(22)31-2)27-25(29)24(28)26-16-15-21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-14,17,21H,15-16H2,1-2H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEBQIVTSUAHCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B6485075.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(methylsulfanyl)benzamide](/img/structure/B6485076.png)
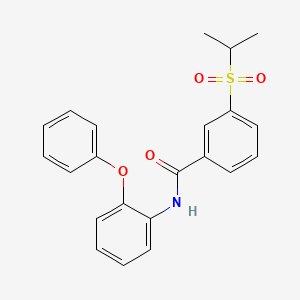

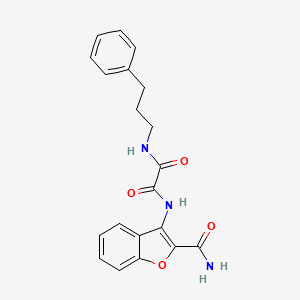
![N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6485093.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B6485099.png)
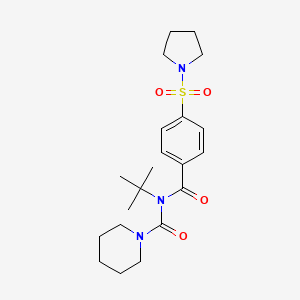
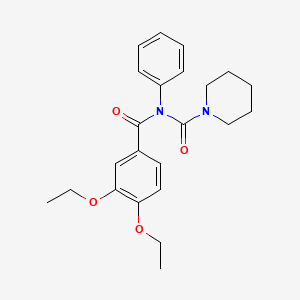

![N-(4-methylphenyl)-N-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine-1-carboxamide](/img/structure/B6485129.png)

![N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B6485156.png)
![(2Z)-6-chloro-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B6485163.png)